molecular formula C16H17N5O3 B14129448 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide CAS No. 893612-65-2

6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide

Cat. No.: B14129448
CAS No.: 893612-65-2
M. Wt: 327.34 g/mol
InChI Key: PKQURKORBZQBKQ-UHFFFAOYSA-N
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Description

6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group.

Preparation Methods

The synthesis of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-nitrophenylpiperazine with pyridine-3-carboxylic acid or its derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced with other groups.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-tubercular agent.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .

Properties

CAS No.

893612-65-2

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

6-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N5O3/c17-16(22)12-1-6-15(18-11-12)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(23)24/h1-6,11H,7-10H2,(H2,17,22)

InChI Key

PKQURKORBZQBKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)C(=O)N

Origin of Product

United States

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